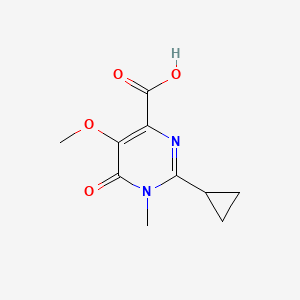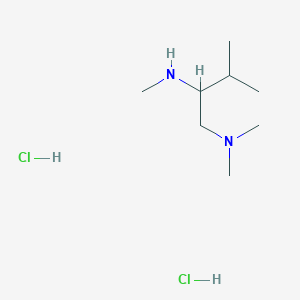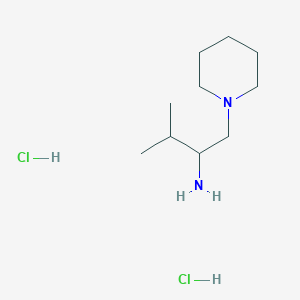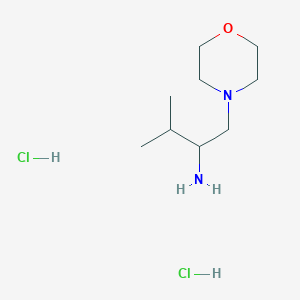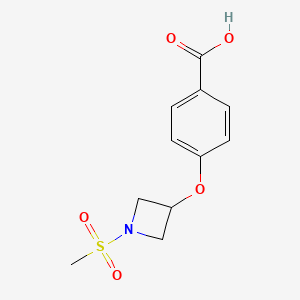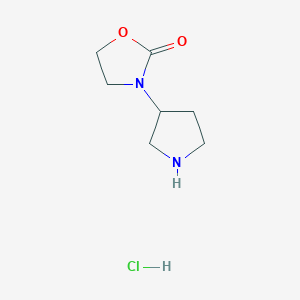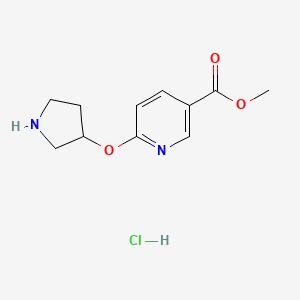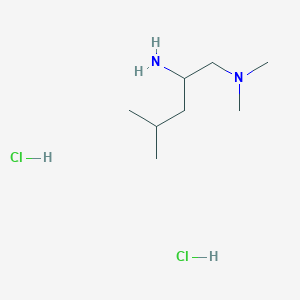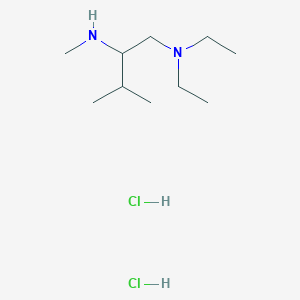
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate
Übersicht
Beschreibung
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate, also known as BFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BFB is a derivative of propanedioic acid and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate involves the inhibition of enzyme activity by binding to the active site of the enzyme. 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate has a similar structure to the substrate of the enzyme, which allows it to bind to the enzyme and prevent the substrate from binding. This inhibition leads to a decrease in enzyme activity and an increase in substrate levels.
Biochemical and Physiological Effects
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, as mentioned earlier. 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as Parkinson's disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate in laboratory experiments is its ability to selectively inhibit enzyme activity, which allows for the study of specific enzymes and their role in biochemical pathways. However, one limitation of using 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate is its potential toxicity, which can cause harm to researchers if not handled properly.
Zukünftige Richtungen
There are numerous future directions for the use of 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate in scientific research. One potential direction is the development of new drugs that target specific enzymes and biochemical pathways. Another direction is the study of 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate's anti-inflammatory and antioxidant properties and its potential use in the treatment of various diseases. Additionally, the development of new synthesis methods for 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate can lead to the production of more efficient and cost-effective compounds for scientific research.
Conclusion
In conclusion, 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate, also known as 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate has been used in various scientific research studies, including the development of new drugs and the study of enzyme inhibitors. Its mechanism of action involves the inhibition of enzyme activity by binding to the active site of the enzyme. 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate has various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, as well as anti-inflammatory and antioxidant properties. While 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate has advantages in laboratory experiments, it also has limitations, such as potential toxicity. There are numerous future directions for the use of 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate in scientific research, including the development of new drugs and synthesis methods.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate has been used in various scientific research studies, including the development of new drugs and the study of enzyme inhibitors. 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)9-6-5-8(15)7-10(9)16/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYMSEUMLYZFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=C(C=C1)Br)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





